An In-depth Technical Guide to the Basic Properties of N-(8-ethoxy-4-methylquinazolin-2-yl)guanidine
An In-depth Technical Guide to the Basic Properties of N-(8-ethoxy-4-methylquinazolin-2-yl)guanidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core basic properties of the novel chemical entity, N-(8-ethoxy-4-methylquinazolin-2-yl)guanidine. While experimental data on this specific molecule is not yet extensively available in peer-reviewed literature, this document serves as a foundational resource for researchers. By leveraging data from the structurally related compound 2-guanidine-4-methylquinazoline (GMQ) and established principles of medicinal chemistry, we provide a plausible synthesis pathway, propose detailed protocols for the experimental determination of key physicochemical properties, and discuss its potential pharmacological activities. This guide is designed to empower researchers to initiate and advance the scientific investigation of this promising compound.
Introduction
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1] The incorporation of a guanidine group, a strong basic moiety, can significantly influence a molecule's physicochemical properties, such as its pKa and solubility, and its interactions with biological targets.[2] The title compound, N-(8-ethoxy-4-methylquinazolin-2-yl)guanidine, combines these two key pharmacophores. While its specific biological activities and physicochemical properties are yet to be fully characterized, its structural similarity to known bioactive molecules, such as 2-guanidine-4-methylquinazoline (GMQ), suggests a rich potential for pharmacological investigation.
This guide provides a projected pathway for the synthesis of N-(8-ethoxy-4-methylquinazolin-2-yl)guanidine, outlines robust, standardized protocols for the determination of its fundamental basic properties, and explores its potential mechanisms of action based on the known pharmacology of its structural analogs.
Chemical Identity and Computed Physicochemical Properties
A clear understanding of a compound's chemical identity and predicted properties is the cornerstone of any research endeavor.
| Property | Value | Source |
| IUPAC Name | N-(8-ethoxy-4-methylquinazolin-2-yl)guanidine | - |
| CAS Number | 5361-37-5 | [3] |
| Molecular Formula | C₁₂H₁₅N₅O | [4] |
| Molecular Weight | 245.28 g/mol | [5] |
| Canonical SMILES | CCOC1=CC=CC2=C(C)N=C(NC(=N)N)N=C12 | [3] |
| XLogP3 (Computed) | 1.4 | [5] |
| Hydrogen Bond Donor Count | 4 | [5] |
| Hydrogen Bond Acceptor Count | 5 | [5] |
| Polar Surface Area | 99.4 Ų | [5] |
Note: The physicochemical properties listed above are computationally predicted and await experimental verification.
Synthesis Pathway
The synthesis of N-(8-ethoxy-4-methylquinazolin-2-yl)guanidine can be plausibly achieved through a two-step process involving the formation of a 2-aminoquinazoline intermediate, followed by guanidinylation. This proposed pathway is based on established synthetic methodologies for related quinazoline derivatives.
Diagram of the Proposed Synthesis Pathway
Caption: Proposed two-step synthesis of N-(8-ethoxy-4-methylquinazolin-2-yl)guanidine.
Step 1: Synthesis of 2-Amino-8-ethoxy-4-methylquinazoline
This step involves the cyclization of an appropriately substituted aminobenzonitrile or aminoacetophenone with a source of carbon and nitrogen to form the quinazoline ring.
Protocol:
-
Reactant Preparation: In a round-bottom flask, combine 2-amino-3-ethoxyacetophenone (1.0 eq) and cyanamide (1.2 eq).
-
Reaction Conditions:
-
Method A (Fusion): Heat the mixture in an oil bath at 150-170°C for 30-60 minutes. The reaction can be vigorous.
-
Method B (Acid-mediated): Alternatively, the reaction can be carried out in a suitable solvent with an acid catalyst.[6]
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dissolve the resulting solid in hot water.
-
Neutralize the solution with a suitable base (e.g., sodium carbonate) to precipitate the free base of 2-amino-8-ethoxy-4-methylquinazoline.
-
-
Purification:
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.
-
Step 2: Guanidinylation of 2-Amino-8-ethoxy-4-methylquinazoline
The amino group of the quinazoline intermediate is converted to a guanidine moiety using a guanidinylating agent.
Protocol:
-
Reactant Preparation: Dissolve 2-amino-8-ethoxy-4-methylquinazoline (1.0 eq) in a suitable solvent (e.g., ethanol or DMF) in a round-bottom flask.
-
Addition of Base: Add a base such as triethylamine (2.0 eq) to the solution and stir.
-
Guanidinylation: Add S-methylisothiourea sulfate (1.1 eq) portion-wise to the mixture.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield N-(8-ethoxy-4-methylquinazolin-2-yl)guanidine.
-
Experimental Determination of Basic Physicochemical Properties
The basicity of the guanidine group is a defining feature of this molecule. Accurate experimental determination of its physicochemical properties is crucial for understanding its behavior in biological systems.
Determination of pKa by Potentiometric Titration
The pKa value will quantify the acidity/basicity of the ionizable groups in the molecule. The guanidine moiety is expected to be strongly basic.
Protocol:
-
Instrument Calibration: Calibrate a potentiometer using standard aqueous buffers at pH 4, 7, and 10.[7]
-
Sample Preparation: Prepare a 1 mM solution of N-(8-ethoxy-4-methylquinazolin-2-yl)guanidine in deionized water. If solubility is an issue, a co-solvent system (e.g., methanol/water) can be used, and the aqueous pKa can be determined by extrapolation.[8]
-
Titration Setup:
-
Place 20 mL of the sample solution in a reaction vessel equipped with a magnetic stirrer.
-
Immerse a calibrated pH electrode into the solution.
-
Maintain a constant ionic strength using a background electrolyte such as 0.15 M KCl.[9]
-
Purge the solution with nitrogen to remove dissolved carbon dioxide.[9]
-
-
Titration: Titrate the solution with a standardized 0.1 M HCl solution, adding the titrant in small increments.
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region on the titration curve, which corresponds to the point of half-equivalence.[7]
Diagram of Potentiometric Titration Workflow
Caption: Workflow for pKa determination by potentiometric titration.
Determination of Aqueous Solubility
A kinetic solubility assay is a high-throughput method to estimate the solubility of a compound in an aqueous buffer.
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of N-(8-ethoxy-4-methylquinazolin-2-yl)guanidine in DMSO.[10]
-
Sample Preparation: In a 96-well plate, add a small volume (e.g., 2 µL) of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to achieve a range of final concentrations.[1][11]
-
Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours) to allow for equilibration.[12]
-
Separation of Undissolved Compound: Centrifuge the plate to pellet any precipitate.
-
Quantification: Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry or LC-MS/MS, against a calibration curve.[13]
Stability Assessment
Evaluating the stability of the compound under various stress conditions is essential for understanding its shelf-life and potential degradation pathways.
Protocol:
This protocol should be performed in accordance with ICH guidelines Q1A(R2).[5][14]
-
Stress Conditions:
-
Acid/Base Hydrolysis: Incubate solutions of the compound in buffers of varying pH (e.g., pH 1.2, pH 6.8, pH 7.4) at a controlled temperature.
-
Oxidation: Treat a solution of the compound with an oxidizing agent such as hydrogen peroxide.
-
Thermal Stress: Store solid samples and solutions at elevated temperatures (e.g., 40°C, 60°C).
-
Photostability: Expose solid samples and solutions to a controlled light source.
-
-
Time Points: Withdraw aliquots of the stressed samples at various time points (e.g., 0, 2, 4, 8, 24 hours for short-term stress testing).
-
Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the amount of the parent compound remaining and to detect any degradation products.
-
Data Evaluation: Determine the degradation rate and identify the major degradation products.
Potential Pharmacological Profile and Mechanism of Action
While N-(8-ethoxy-4-methylquinazolin-2-yl)guanidine has not been extensively profiled, the known biological activities of its structural analogs provide a strong basis for hypothesizing its potential pharmacological effects.
Modulation of Ion Channels
-
Acid-Sensing Ion Channels (ASICs): The parent compound, 2-guanidine-4-methylquinazoline (GMQ), is a known modulator of ASICs.[2][15] Specifically, GMQ can activate ASIC3 at physiological pH and modulates the pH-dependent gating of other ASIC subtypes.[15][16] ASICs are implicated in pain sensation, fear, and anxiety, making them attractive therapeutic targets.[17] It is plausible that N-(8-ethoxy-4-methylquinazolin-2-yl)guanidine will also exhibit activity at these channels, with the 8-ethoxy substitution potentially influencing its potency and selectivity.
-
GABA-A Receptors: GMQ has been shown to act as a competitive antagonist of GABA-A receptors, the major inhibitory neurotransmitter receptors in the central nervous system.[18] This activity is comparable to that of the classical antagonist, bicuculline.
Inhibition of Na+/H+ Exchanger (NHE)
Guanidine-containing compounds are a well-established class of Na+/H+ exchanger (NHE) inhibitors.[4][19][20] NHE-1, in particular, is a validated target for cardiovascular diseases.[21][22] The quinazoline-guanidine scaffold has been explored for NHE-1 inhibitory activity, with some derivatives showing promising anti-inflammatory and cardioprotective effects.[23][24] The structural features of N-(8-ethoxy-4-methylquinazolin-2-yl)guanidine make it a candidate for investigation as an NHE inhibitor.
Other Potential Activities
-
Antisecretory Effects: GMQ has been reported to decrease gastric acid secretion through an anti-H2-histamine mechanism.[25]
-
Anticancer and Anti-HIV Activity: Other substituted 2,4-diaminoquinazolines have demonstrated potent anticancer and anti-HIV activities.[26]
Conclusion
N-(8-ethoxy-4-methylquinazolin-2-yl)guanidine is a compound of significant interest at the intersection of quinazoline and guanidine chemistry. Although experimental data on this specific molecule is currently limited, this technical guide provides a solid foundation for its scientific exploration. The proposed synthesis is robust and based on well-established chemical transformations. The detailed protocols for determining its pKa, solubility, and stability offer a clear path for its physicochemical characterization. Furthermore, the discussion of its potential pharmacological activities, based on compelling data from structurally related compounds, highlights promising avenues for future research in areas such as ion channel modulation and NHE inhibition. It is our hope that this guide will serve as a valuable resource for researchers and catalyze the investigation of N-(8-ethoxy-4-methylquinazolin-2-yl)guanidine's therapeutic potential.
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